2-(Piperidin-3-yloxy)pyrimidine hydrochloride
Overview
Description
“2-(Piperidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H14ClN3O . It has a molecular weight of 229.71 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3O.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.71 . The compound is a salt .Scientific Research Applications
Pharmacokinetics and Metabolism
- The pharmacokinetics, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor with a related pyrimidine structure were studied in rats, dogs, and humans. It was found that the compound is rapidly absorbed and primarily excreted in urine and feces, with metabolism involving hydroxylation, amide hydrolysis, and N-dealkylation, among other pathways (Sharma et al., 2012).
Antimicrobial and Antiviral Activity
- Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds showed potent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Al-Masoudi et al., 2015).
Antineuropathic Pain Activity
- A series of pyrimidines acting as sigma-1 receptor antagonists were discovered and synthesized, showing pharmacological activity against neuropathic pain in in vitro and in vivo tests. These findings suggest the potential therapeutic applications of these compounds in treating neuropathic pain (Lan et al., 2014).
Corrosion Inhibition
- Quantum chemical and molecular dynamic simulation studies of piperidine derivatives on the corrosion of iron were conducted. These studies provide insights into the adsorption behaviors and inhibition efficiencies of these compounds, suggesting their potential application in corrosion protection (Kaya et al., 2016).
Synthesis and Chemical Properties
- Research has been carried out on the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine. This study highlights the chemical synthesis process and potential applications of such compounds in medicinal chemistry (Li, 2012).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(Piperidin-3-yloxy)pyrimidine hydrochloride”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-3-yloxypyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXGPUNHCQYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671592 | |
Record name | 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-04-4 | |
Record name | 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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